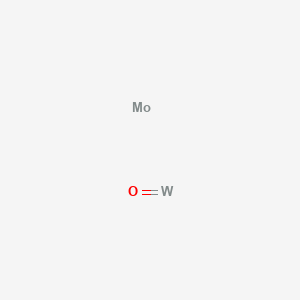
Molybdenum--oxotungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–oxotungsten (1/1) is a compound that combines the elements molybdenum and tungsten, both of which are transition metals. These metals are known for their high melting points and significant roles in various industrial and biological processes. Molybdenum and tungsten are often found in the active sites of enzymes that catalyze redox reactions, making them essential for many biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–oxotungsten (1/1) typically involves the combination of molybdenum and tungsten oxides under controlled conditions. One common method is the thermal evaporation vapor deposition (TEVD) technique, which allows for the formation of core-shell structures with molybdenum at the core and tungsten oxide as the shell . This method is advantageous due to its simplicity and efficiency in producing high-performance materials.
Industrial Production Methods: Industrial production of molybdenum–oxotungsten (1/1) often involves the roasting of molybdenum and tungsten ores to form their respective oxides, followed by a reduction process to obtain the desired compound. The process is typically carried out in large-scale reactors under high temperatures to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in catalysis and materials science.
Common Reagents and Conditions: Common reagents used in the reactions of molybdenum–oxotungsten (1/1) include hydrogen sulfide for sulfide precipitation and hydrochloric acid for acid-base reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed: The major products formed from the reactions of molybdenum–oxotungsten (1/1) include various oxides and sulfides, which are used in different industrial applications. For example, the reaction with hydrogen sulfide produces molybdenum disulfide, a compound known for its lubricating properties .
Wissenschaftliche Forschungsanwendungen
Molybdenum–oxotungsten (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various redox reactions, including the reduction of nitrogen oxides and the oxidation of hydrocarbons . In biology, it plays a crucial role in enzyme systems that are involved in nitrogen fixation and other metabolic processes . In medicine, molybdenum and tungsten compounds are being explored for their potential anticancer properties . Industrially, molybdenum–oxotungsten (1/1) is used in the production of high-performance materials, such as supercapacitors and refractory alloys .
Wirkmechanismus
The mechanism of action of molybdenum–oxotungsten (1/1) involves its ability to catalyze redox reactions by cycling between different oxidation states. The compound typically operates through a molybdopterin cofactor, which facilitates the transfer of oxygen atoms during the catalytic cycle . This mechanism is crucial for its role in various enzymatic processes and industrial applications.
Vergleich Mit ähnlichen Verbindungen
Molybdenum–oxotungsten (1/1) is unique due to its combination of molybdenum and tungsten, which provides it with distinct properties compared to other similar compounds. Similar compounds include molybdenum trioxide, tungsten trioxide, and mixed-valence compounds such as Mo_nW_(1-n)O_3 . These compounds share some properties with molybdenum–oxotungsten (1/1) but differ in their specific applications and performance characteristics.
Conclusion
Molybdenum–oxotungsten (1/1) is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and ability to catalyze redox reactions make it an essential component in many scientific and industrial processes.
Eigenschaften
CAS-Nummer |
11104-90-8 |
|---|---|
Molekularformel |
MoOW |
Molekulargewicht |
295.79 g/mol |
IUPAC-Name |
molybdenum;oxotungsten |
InChI |
InChI=1S/Mo.O.W |
InChI-Schlüssel |
AWOORJZBKBDNCP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
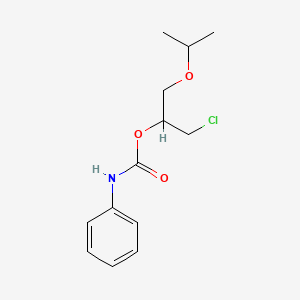
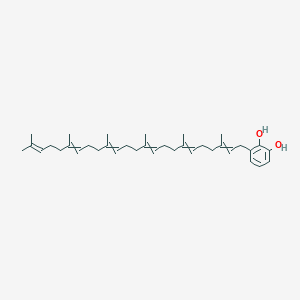
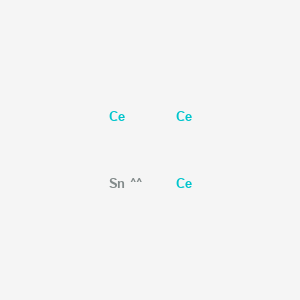
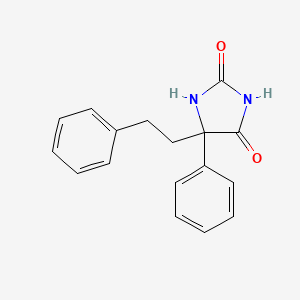
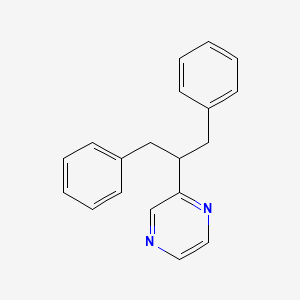


![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
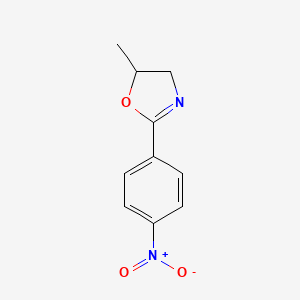

![N-(2-{[(4-Fluorophenyl)methyl][(5-methylthiophen-2-yl)methyl]amino}-2-oxoethyl)-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B14731269.png)
